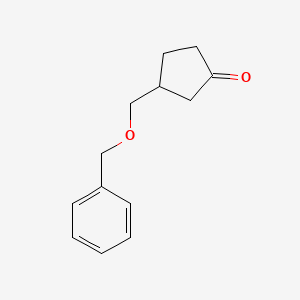

3-((Benzyloxy)methyl)cyclopentan-1-one

Description

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3-(phenylmethoxymethyl)cyclopentan-1-one |

InChI |

InChI=1S/C13H16O2/c14-13-7-6-12(8-13)10-15-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChI Key |

VIGXEUUVXTZVRE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Route Starting from 3-Dibromo-2,2-dimethoxypropane and Diisopropyl Malonate

One prominent industrially viable method involves a multi-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate. This approach was disclosed in a patent (CN111320535B) and is characterized by its simplicity, mild conditions, and high yield, making it suitable for large-scale production.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate | Alkali (NaH, n-butyl lithium, or potassium tert-butoxide); solvent (DMF, DMA, or NMP); 120-140 °C; 20-24 h | Formation of cyclobutane intermediate (Compound I) |

| 2 | Acidic deprotection and hydrolysis of Compound I | Acidic medium | Formation of 3-oxocyclobutanecarboxylic acid (Compound II) |

| 3 | Conversion of Compound II to silver carboxylate salt and subsequent reaction with bromine (Hunsdiecker reaction) | Silver oxide; solvent (carbon tetrachloride, chloroform, or dichloromethane); 40-70 °C; 2-3 h | Formation of bromoalkane intermediate (Compound III) |

| 4 | Nucleophilic substitution of Compound III with benzyl alcohol | Base (NaH, n-butyl lithium, or potassium tert-butoxide); solvent (DMF, THF, or DCM); 0-10 °C to 40-50 °C; 6-8 h | Formation of this compound (Compound IV) |

- Raw materials are inexpensive and readily available.

- Reaction conditions are mild and operationally simple.

- High overall yield with stable reproducibility.

- Avoids hazardous reagents and extreme temperatures.

- Suitable for industrial scale-up.

This method is summarized in the following schematic:

3-dibromo-2,2-dimethoxypropane + diisopropyl malonate → (nucleophilic substitution) → Compound I → (acidic hydrolysis) → Compound II → (silver carboxylate formation + Hunsdiecker reaction) → Compound III → (nucleophilic substitution with benzyl alcohol) → this compound.

Pauson–Khand Reaction and Acetal Cleavage Strategy

Another synthetic approach involves the use of the Pauson–Khand reaction to construct cyclopentane frameworks, followed by selective acetal cleavage to introduce the benzyloxy methyl group.

- Starting from dihydropyran derivatives, the Pauson–Khand reaction using cobalt catalysts (Co2(CO)8) and N-methylmorpholine N-oxide proceeds smoothly to give tricyclic enones.

- Subsequent cleavage of acetal bonds in the presence of samarium triflate (Sm(OTf)3) and benzyl alcohol leads to the formation of this compound derivatives.

- This method allows for stereochemical control and the introduction of functional groups at specific positions on the cyclopentane ring.

Key reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pauson–Khand reaction | Co2(CO)8, NMO, 1,4-dioxane, reflux | ~78% | Formation of tricyclic enone intermediate |

| Acetal cleavage | Sm(OTf)3, benzyl alcohol, room temperature, 1 h | 41-44% | Selective cleavage to benzyloxy methyl derivative |

This approach is particularly useful for synthesizing complex cyclopentane derivatives with high stereochemical fidelity.

Nazarov Cyclization-Based Strategy

A more specialized approach involves Nazarov cyclization reactions, where benzyloxymethyl-substituted substrates undergo cyclization catalyzed by gold or platinum complexes.

- Substrates bearing benzyloxymethyl groups are treated with AuCl3 or PtCl2 catalysts in aromatic solvents.

- The reaction proceeds under mild conditions with moderate to good yields.

- This method is useful for constructing cyclopentanone rings with benzyloxy substituents in a single step.

Representative data from catalytic studies:

| Catalyst | Conversion (%) | Yield (%) | Notes |

|---|---|---|---|

| PtCl2 (10 mol %) | 77% | 31% | Moderate yield |

| AuCl3 (25 mol %) | 100% | 60% | Best yield among tested catalysts |

This method is valuable for rapid assembly of benzyloxy-substituted cyclopentanones but may require optimization for scalability.

Other Synthetic Notes and Supporting Methods

- Reduction of alkynyl aldehydes and esters followed by nucleophilic substitution with benzyl alcohol can also yield benzyloxy cyclopentanone derivatives.

- Typical reagents include diisobutylaluminium hydride for reduction and palladium-catalyzed coupling reactions.

- Purification is commonly achieved by flash column chromatography on silica gel.

- Characterization data such as mass spectrometry (ESI-TOF) and nuclear magnetic resonance confirm the structure and purity of the products.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Yield Range | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Nucleophilic substitution via 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate | 3-dibromo-2,2-dimethoxypropane, diisopropyl malonate, benzyl alcohol | Nucleophilic substitution, hydrolysis, Hunsdiecker reaction | High (not quantified overall, but individual steps high) | Mild conditions, low cost, scalable | High |

| Pauson–Khand reaction followed by acetal cleavage | Dihydropyran derivatives | Pauson–Khand cycloaddition, acetal cleavage with Sm(OTf)3 | Moderate (41-44%) | Stereochemical control, functional group tolerance | Moderate |

| Nazarov cyclization | Benzyloxymethyl-substituted substrates | Catalytic cyclization with AuCl3 or PtCl2 | Moderate to good (31-60%) | One-step cyclization, mild conditions | Low to moderate |

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-((Benzyloxy)methyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)cyclopentan-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The cyclopentanone ring can undergo conformational changes, affecting the overall reactivity and biological activity of the compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 3-((Benzyloxy)methyl)cyclopentan-1-one and its analogs:

| Compound Name | CAS Number | Functional Groups | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| This compound | N/A* | Ketone, benzyloxymethyl ether | C₁₃H₁₆O₂ | Cyclopentanone core with bulky O-benzyl group |

| 2-(3-Methylbut-2-enyl)cyclopentan-1-one | 2520-60-7 | Ketone, prenyl substituent | C₁₀H₁₄O | Cyclopentanone with isoprenoid side chain |

| 1-Methylcyclopentanol | 1462-03-9 | Alcohol, methyl group | C₆H₁₂O | Cyclopentanol with methyl substitution |

Key Observations :

- Functional Groups: The ketone in this compound and 2-(3-methylbut-2-enyl)cyclopentan-1-one contrasts with the alcohol in 1-methylcyclopentanol, significantly altering reactivity (e.g., ketones undergo nucleophilic additions, while alcohols participate in oxidation or esterification) .

- This may reduce solubility in polar solvents compared to 1-methylcyclopentanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.